Enhanced Lipophilicity vs. Methoxy Analog: 3-Bromo-4-(trifluoromethoxy)benzonitrile (XLogP3 = 3.5) vs. 3-Bromo-4-methoxybenzonitrile (XLogP3 = 2.3)
The trifluoromethoxy (-OCF3) group in 3-bromo-4-(trifluoromethoxy)benzonitrile confers significantly higher lipophilicity compared to its methoxy (-OCH3) analog. The computed XLogP3 value for 3-bromo-4-(trifluoromethoxy)benzonitrile is 3.5 [1], whereas 3-bromo-4-methoxybenzonitrile has an XLogP3 of 2.3 [2]. This increase of +1.2 log units correlates with improved passive membrane permeability and enhanced blood-brain barrier penetration potential, critical parameters in CNS drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 3-Bromo-4-methoxybenzonitrile: XLogP3 = 2.3 |
| Quantified Difference | +1.2 log units |
| Conditions | Computed property via XLogP3 algorithm |
Why This Matters
Higher lipophilicity is a key determinant of a molecule's ability to passively cross biological membranes; for lead optimization programs, selecting the -OCF3 derivative over the -OCH3 analog may improve oral bioavailability and CNS exposure.
- [1] Aladdin Scientific. 3-Bromo-4-(trifluoromethoxy)benzonitrile, 97%, high purity. Product datasheet. Retrieved from https://staging.aladdinsci.com. View Source
- [2] PubChem. 3-Bromo-4-methoxybenzonitrile. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/117572-79-9. View Source
